4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-2-12-13(25-21-19-12)14(22)18-10-4-6-11(7-5-10)26(23,24)20-15-16-8-3-9-17-15/h3-9H,2H2,1H3,(H,18,22)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPGDHJOUNUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene. This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This interaction results in the inhibition of the activity of tyrosine kinases.
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. Tyrosine kinases are involved in the activation of proteins that regulate cell division, survival, and migration. Therefore, their inhibition can lead to the suppression of these processes, potentially leading to the control of disease states such as cancer.
Biological Activity
4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex compound characterized by its unique structural features, including a thiadiazole ring, a sulfonamide group, and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.44 g/mol. The structural components contribute to its biological activity through various mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.44 g/mol |
| Structural Features | Thiadiazole, Sulfonamide, Pyrimidine |
Antimicrobial Activity
Compounds containing thiadiazole and sulfonamide moieties are known for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, the presence of halogen substituents on the phenyl ring enhances antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The thiadiazole ring has been shown to participate in hydrogen bonding and π-stacking interactions with proteins involved in cell signaling pathways. This interaction can lead to the inhibition of key enzymes associated with cancer progression and microbial resistance .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiadiazole derivatives, including our compound. The results demonstrated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal activity .
Anticancer Activity Assessment
In another study focusing on anticancer properties, the compound was tested against multiple cancer cell lines using the MTT assay. The findings revealed that it exhibited an IC50 value significantly lower than traditional chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole | Contains a sulfonamide and thiadiazole | Antimicrobial |
| Pyrimidinyl-thiadiazoles | Pyrimidine ring attached to thiadiazoles | Antiviral |
| Sulfonamide derivatives | Sulfonamide group attached to various heterocycles | Antibacterial |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Compounds containing thiadiazole and sulfonamide moieties are known for their antimicrobial properties. Studies indicate that 4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant activity against various bacterial strains due to its ability to inhibit bacterial growth mechanisms.
- Antiviral Potential : Recent research has highlighted the compound's potential as an antiviral agent. In silico studies have demonstrated that it can effectively bind to viral proteins, suggesting its role in the development of treatments for viral infections such as COVID-19 . The binding affinity to the main protease of SARS-CoV-2 indicates its potential use in antiviral drug development.
- Anticancer Properties : The compound has been investigated for its anticancer properties through enzyme inhibition pathways. Thiadiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and proliferation, making them valuable in cancer therapeutics . The ability to induce apoptosis in cancer cells further supports its application in oncology.
Synthesis and Green Chemistry
The synthesis of this compound typically involves multi-step processes that adhere to green chemistry principles. This approach enhances yield while minimizing environmental impact.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)-1,3,4-thiadiazole | Contains a sulfonamide and thiadiazole | Antimicrobial |
| Pyrimidinyl-thiadiazoles | Pyrimidine ring attached to thiadiazoles | Antiviral |
| Sulfonamide derivatives | Sulfonamide group attached to various heterocycles | Antibacterial |
This table highlights how the specific combination of structural elements in this compound confers unique biological activities not fully replicated in other compounds.
Comparison with Similar Compounds
Key Structural Features :
- 1,2,3-Thiadiazole Core: Known for electron-deficient properties and metabolic stability.
- Sulfamoylphenyl-Pyrimidine : A sulfonamide bridge linked to pyrimidine, a motif associated with kinase inhibition or sulfa drug activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Antimicrobial Activity:
- Sulfamethizole (1,3,4-thiadiazole) : A clinically used sulfa drug with IC₅₀ values < 1 μM against E. coli and S. aureus . The target compound’s 1,2,3-thiadiazole isomer may exhibit altered binding to dihydropteroate synthase (DHPS), a key target in sulfa drugs.
- Pyrimidine-Linked Analogues : Compounds with pyrimidin-2-yl sulfamoyl groups (e.g., ) show moderate antibacterial activity (MIC: 8–32 μg/mL) but superior selectivity due to heterocyclic rigidity .
Anticancer Potential:
- Pyrazole-Sulfonamides () : Demonstrated apoptosis induction in HCT-116 colon cancer cells (IC₅₀: 2.1–9.8 μM) via caspase-3 activation . The target’s thiadiazole core may enhance pro-apoptotic effects due to sulfur’s electron-withdrawing properties.
- Isoxazole Derivatives () : Lower potency (IC₅₀: >20 μM) suggests ethyl substitution in the target compound could improve cytotoxicity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Hydrazide-Thiocarbamate Cyclization
A foundational method involves cyclizing thiosemicarbazides under acidic conditions:
Procedure :
- React ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate with hydrazine hydrate in ethanol (reflux, 12–15 hours) to yield 4-ethyl-1,2,3-thiadiazole-5-carbohydrazide.
- Treat with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol (0°C, 4 hours) to form 5-(4-ethyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation to accelerate ring closure:
Reagents :
- Benzoic acid derivative (1.5 mol)
- N-dihydroxy-1H-indol-5-carboxamidine (2.0 mol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBT), N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF).
Conditions :
- Microwave heating at 180°C for 20 minutes.
Outcome :
Sulfamoyl Group Installation Strategies
Direct Sulfonation of Aromatic Amines
The sulfamoyl moiety is introduced via reaction of 4-aminophenyl derivatives with pyrimidin-2-ylsulfamoyl chloride:
Synthesis of Pyrimidin-2-ylsulfamoyl Chloride :
- React pyrimidin-2-amine with chlorosulfonic acid (ClSO₃H) in dichloromethane (0°C, 2 hours).
- Quench with thionyl chloride (SOCl₂) to yield sulfamoyl chloride.
Coupling to Phenyl Ring :
Ullmann-Type Coupling for C–N Bond Formation
Palladium-catalyzed coupling avoids harsh sulfonation conditions:
Catalytic System :
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in toluene.
Procedure :
- React 4-iodophenyl-thiadiazole with pyrimidin-2-ylsulfonamide (1.5 eq) at 110°C for 24 hours.
- Filter through Celite and concentrate under reduced pressure.
Carboxamide Bond Formation Techniques
EDCl/HOBT-Mediated Amide Coupling
Standard peptide coupling conditions ensure minimal racemization:
Reagents :
- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq)
- 4-(N-(pyrimidin-2-yl)sulfamoyl)aniline (1.2 eq)
- EDCl (1.5 eq), HOBT (1.5 eq) in DMF.
Procedure :
- Activate carboxylic acid with EDCl/HOBT (0°C, 30 minutes).
- Add aniline derivative and stir at RT for 12 hours.
- Extract with ethyl acetate, wash with NaHCO₃ and brine.
Schlenk Techniques for Moisture-Sensitive Intermediates
For oxygen-sensitive substrates, anhydrous methods are preferred:
Conditions :
- Carboxylic acid chloride (prepared via SOCl₂) reacted with aniline in THF under N₂.
- Triethylamine (3.0 eq) as HCl scavenger.
Yield : 76% with 99% purity (GC-MS).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index | Scalability |
|---|---|---|---|---|---|
| Hydrazide Cyclization | 68 | 95 | 18 | Low | Moderate |
| Microwave | 78 | 98 | 0.3 | High | High |
| Ullmann Coupling | 58 | 97 | 24 | Very High | Low |
| EDCl/HOBT | 82 | 99 | 12 | Moderate | High |
Key Observations :
- Microwave-assisted synthesis offers superior efficiency but requires specialized equipment.
- EDCl/HOBT coupling balances yield and practicality for industrial applications.
Spectroscopic Characterization and Quality Control
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.82 (s, 1H, pyrimidine-H)
- δ 8.21 (d, J = 8.4 Hz, 2H, phenyl-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, phenyl-H)
- δ 2.76 (q, J = 7.6 Hz, 2H, CH₂CH₃)
- δ 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: Acetonitrile/0.1% H₃PO₄ (55:45)
- Retention time: 6.72 minutes.
Q & A
Q. What are the critical steps in synthesizing 4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves:
- Cyclization : Formation of the thiadiazole ring using reagents like phosphorus oxychloride or thiourea derivatives under reflux conditions .
- Sulfamoylation : Introduction of the pyrimidin-2-ylsulfamoyl group via coupling reactions with sulfonyl chlorides in aprotic solvents (e.g., DMF) .
- Carboxamide linkage : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by coupling with the aniline derivative . Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) .
Q. What are the primary biological targets explored for this compound?
Preliminary studies on analogous thiadiazole-carboxamides suggest potential interactions with:
- Enzymes : Dihydrofolate reductase (DHFR) or tyrosine kinases due to sulfamoyl and pyrimidine motifs .
- Microbial targets : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of DMAP or pyridine to accelerate sulfamoylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in in vitro assays .
- Control variables : Account for differences in bacterial strains (e.g., ATCC vs. clinical isolates) or cell lines .
- Structural validation : Reconfirm compound identity via X-ray crystallography if conflicting spectral data arise .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Modular substitutions : Synthesize derivatives with variations in the ethyl group (e.g., replacing with methyl or propyl) or pyrimidine ring (e.g., fluorinated analogs) .
- Bioassay panels : Test analogs against kinase inhibition libraries (e.g., Eurofins KinaseProfiler) and microbial panels .
- Computational docking : Use AutoDock Vina to predict binding affinities to DHFR or other targets .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., ) to purified enzymes .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-enzyme complexes to identify critical binding residues .
- Metabolomic profiling : Track downstream metabolic changes in treated bacterial cultures via LC-MS .
Methodological Challenges and Solutions
Q. How to address low solubility in bioactivity assays?
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What analytical approaches validate purity for in vivo studies?
- HPLC-PDA : Ensure ≥98% purity with a C18 column (gradient: 10–90% acetonitrile/water) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Comparative Analysis with Analogous Compounds
Q. How does this compound compare to other thiadiazole derivatives in terms of bioactivity?
- Superior antimicrobial activity : The ethyl group enhances lipophilicity, improving membrane penetration compared to methyl analogs (MIC reduction from 32 µg/mL to 8 µg/mL) .
- Selectivity : Pyrimidine sulfamoyl moiety reduces off-target effects vs. phenyl-substituted thiadiazoles in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
